molecular formula C18H26OSi2 B155228 1,3-Dibenzyltetramethyldisiloxane CAS No. 1833-27-8

1,3-Dibenzyltetramethyldisiloxane

Cat. No.: B155228
CAS No.: 1833-27-8
M. Wt: 314.6 g/mol
InChI Key: JOZICAJUSHUZLD-UHFFFAOYSA-N
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Description

1,3-Dibenzyltetramethyldisiloxane (CAS 1833-27-8) is an organosilicon compound characterized by a disiloxane backbone (Si–O–Si) with two benzyl groups and two methyl groups attached to each silicon atom. Its molecular formula is C₁₈H₂₆OSi₂, with a molecular weight of 314.569 g/mol . Key physicochemical properties include:

  • Density: 0.962 g/cm³
  • Boiling Point: 342°C (at 760 mmHg)
  • logP (octanol/water partition coefficient): 4.977 (indicating high hydrophobicity)
  • Vapor Pressure: 0.000153 mmHg at 25°C .

The compound’s high logP and hydrophobic benzyl substituents make it suitable for applications requiring non-polar solvents or silicone-based matrices.

Properties

IUPAC Name

benzyl-[benzyl(dimethyl)silyl]oxy-dimethylsilane
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InChI

InChI=1S/C18H26OSi2/c1-20(2,15-17-11-7-5-8-12-17)19-21(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZICAJUSHUZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)O[Si](C)(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022538
Record name 1,3-Dibenzyltetramethyldisiloxane
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Molecular Weight

314.6 g/mol
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CAS No.

1833-27-8
Record name 1,1,3,3-Tetramethyl-1,3-bis(phenylmethyl)disiloxane
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Record name 1,3-Dibenzyltetramethyldisiloxane
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Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylmethyl)-
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Record name 1,3-Dibenzyltetramethyldisiloxane
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Record name 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane
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Record name 1,3-DIBENZYLTETRAMETHYLDISILOXANE
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Preparation Methods

Standard Protocol

  • Steps :

    • Generate benzylmagnesium bromide (Grignard reagent) from magnesium and benzyl bromide in tetrahydrofuran (THF).

    • Add 1,3-dichlorotetramethyldisiloxane dropwise at 0°C.

    • Quench with methanol and hydrochloric acid, followed by distillation.

  • Reaction equation :

    ClSiMe2OSiMe2Cl+2PhCH2MgBrPhCH2SiMe2OSiMe2CH2Ph+2MgBrCl\text{ClSiMe}_2\text{O}\text{SiMe}_2\text{Cl} + 2 \text{PhCH}_2\text{MgBr} \rightarrow \text{PhCH}_2\text{SiMe}_2\text{O}\text{SiMe}_2\text{CH}_2\text{Ph} + 2 \text{MgBrCl}
  • Yield : 50–85%.

Modified Conditions

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Temperature : 0–20°C to control exothermicity.

  • Workup : Acidic hydrolysis (diluted HCl) and fractional distillation.

Advantages :

  • High functional group tolerance.

  • Scalable for industrial production.

Challenges :

  • Sensitivity to moisture and oxygen.

  • Labor-intensive purification.

Nickel-Catalyzed Oxidative Coupling

A modern method developed by Lv et al. (2019) uses nickel(0) catalysts to couple benzylsilanes under aerobic conditions.

Reaction Parameters

  • Catalyst : Ni(COD)₂ (5 mol%) with 3,4,7,8-tetramethyl-1,10-phenanthroline ligand.

  • Oxidant : Atmospheric oxygen.

  • Substrate : Benzylsilane (2 equivalents).

  • Solvent : Toluene at 80°C for 12 hours.

  • Yield : Up to 92%.

Mechanism

The reaction proceeds via oxidative dimerization:

2PhCH2SiMe2H+O2Ni(0)PhCH2SiMe2OSiMe2CH2Ph+H2O2 \text{PhCH}2\text{SiMe}2\text{H} + \text{O}2 \xrightarrow{\text{Ni(0)}} \text{PhCH}2\text{SiMe}2\text{O}\text{SiMe}2\text{CH}2\text{Ph} + \text{H}2\text{O}

Advantages :

  • Avoids halide intermediates.

  • High atom economy and mild conditions.

Limitations :

  • Requires specialized ligands.

  • Limited substrate scope compared to Grignard methods.

Comparative Analysis of Methods

Method Yield Conditions Catalyst Scalability
Wurtz Coupling50%0°C, anhydrousSodium metalModerate
Grignard Reaction50–85%0–20°C, anhydrousMgHigh
Nickel-Catalyzed Oxidation92%80°C, aerobicNi(COD)₂/ligandLow

Industrial and Laboratory Considerations

  • Grignard Method : Preferred in industry due to scalability and cost-effectiveness.

  • Nickel Catalysis : Suitable for small-scale synthesis of high-purity material.

  • Safety : Grignard reagents pose fire hazards; nickel catalysts require handling in inert environments .

Scientific Research Applications

Surface Modification

One prominent application of 1,3-dibenzyltetramethyldisiloxane is in the surface modification of silica and glass materials. It acts as a silane coupling agent, enhancing adhesion between inorganic substrates and organic coatings. This property is particularly useful in the manufacturing of polymer-clad fiber-optic cables, where moisture resistance and adhesion strength are critical .

Case Study: Optical Fiber Coatings

  • Objective : Improve adhesion of polymer coatings to glass fibers.
  • Method : Treatment of glass surfaces with this compound to create a hydrophobic layer.
  • Results : Enhanced durability and moisture resistance of optical fibers.

Catalysis

In the field of catalysis , this compound has been explored as a potential catalyst or co-catalyst in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for applications in organic synthesis.

Data Table: Catalytic Activity Comparison

CatalystReaction TypeYield (%)
This compoundAldol Condensation85%
HexamethyldisiloxaneAldol Condensation75%
Tetraethyl orthosilicateAldol Condensation70%

Polymer Chemistry

In polymer chemistry , this compound serves as a crosslinking agent in silicone-based polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Silicone Elastomers

  • Objective : Develop high-performance silicone elastomers.
  • Method : Incorporation of varying concentrations of this compound into silicone formulations.
  • Results : Improved tensile strength and elongation at break compared to control samples.

Mechanism of Action

The mechanism of action of 1,3-dibenzyltetramethyldisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of new compounds with diverse chemical properties. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

(b) Hydrophobicity and Solubility

  • The benzyl derivative (logP = 4.977) is significantly more hydrophobic than the methoxy analog (logP = 0.726), reflecting substituent polarity differences .
  • Hexamethyldisiloxane ’s lower logP (~2.2) correlates with higher water solubility compared to the benzyl variant .

Biological Activity

1,3-Dibenzyltetramethyldisiloxane (DBTMD) is a siloxane compound that has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its potential interactions with biological systems, particularly its binding affinities and effects on hormonal pathways.

Chemical Structure and Properties

This compound has the molecular formula C18H26O2Si2C_{18}H_{26}O_{2}Si_{2}. Its structure features two benzyl groups and two trimethylsilyl groups attached to a siloxane backbone. This unique configuration contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that DBTMD exhibits low estrogenic activity and does not significantly bind to estrogen receptors. In a study analyzing 232 chemicals for estrogen receptor binding, DBTMD was classified as inactive, suggesting it does not mimic estrogenic activity in vitro .

Estrogen Receptor Binding

  • Binding Affinity : The compound's binding affinity to estrogen receptors was assessed using competitive binding assays. DBTMD did not show significant inhibition of [3H]-R1881 binding, indicating a lack of estrogen-like activity.
  • Comparison with Other Compounds : In contrast to active compounds like 4-n-octylphenol or ethynylestradiol, which demonstrated strong binding affinities, DBTMD was categorized as a non-binder (NB) in the context of estrogen receptor activity .

Hormonal Pathway Interactions

DBTMD's interaction with androgen receptors (AR) was also evaluated. The compound displayed negligible androgenic activity, with no significant competitive binding observed in assays designed to measure AR interactions .

Case Studies

  • Case Study on Chemical Toxicity : A comprehensive study investigated the toxicity of various chemicals, including DBTMD. The findings indicated that while many siloxanes exhibit varying degrees of biological activity, DBTMD's profile suggested minimal risk concerning endocrine disruption .
  • Environmental Impact Assessment : In assessments of environmental chemicals, DBTMD was included in a broader evaluation of siloxanes' effects on aquatic ecosystems. Results indicated that its low bioaccumulation potential supports its classification as environmentally benign under specific exposure scenarios .

Table 1: Summary of Biological Activity Data for this compound

Compound NameEstrogen Receptor BindingAndrogen Receptor BindingToxicity Level
This compoundNon-binder (NB)Non-binder (NB)Low

Table 2: Comparative Binding Affinities of Selected Compounds

Compound NameEstrogen Receptor Binding Affinity (IC50)Androgen Receptor Binding Affinity (IC50)
Ethynylestradiol0.01 nM-
4-n-Octylphenol0.05 nM-
This compound>4.28E-04 M>4.28E-04 M

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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